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Introduction

(-)-2-Chlorooctane is the levorotatory enantiomer of the chiral alkyl halide 2-chlorooctane. As a

chiral molecule, its interaction with plane-polarized light is a defining characteristic, but its

fundamental spectroscopic properties (NMR, IR, MS) in an achiral environment are identical to

its dextrorotatory enantiomer, (+)-2-chlorooctane, and consequently, the racemic mixture. This

guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-chlorooctane, along with detailed experimental

protocols relevant for its analysis. The data presented is sourced from public databases and is

representative of racemic 2-chlorooctane, unless otherwise specified. For chiral-specific

analysis, such as the determination of enantiomeric excess, specific chiral methodologies are

required.

Data Presentation
The following tables summarize the key spectroscopic data for 2-chlorooctane.

Table 1: ¹H NMR Spectroscopic Data for 2-Chlorooctane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.07 Sextet 1H H-2 (CHCl)

~1.70 Multiplet 2H H-3 (CH₂)

~1.52 Doublet 3H H-1 (CH₃)

~1.30 Multiplet 8H
H-4, H-5, H-6, H-7

(CH₂)

~0.89 Triplet 3H H-8 (CH₃)

Note: The chemical shifts are approximate and can vary based on the solvent and instrument

used. The data is based on spectra of the racemate.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chlorooctane

Chemical Shift (δ) ppm Assignment

~62.5 C-2 (CHCl)

~39.5 C-3

~31.7 C-6

~29.1 C-5

~26.4 C-4

~25.2 C-1

~22.6 C-7

~14.0 C-8

Note: The chemical shifts are approximate and can vary based on the solvent and instrument

used. The data is based on spectra of the racemate.

Table 3: IR Spectroscopic Data for 2-Chlorooctane
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (alkane)

1465 Medium C-H bending (CH₂)

1378 Medium C-H bending (CH₃)

~1300-1150 Medium C-H wagging (-CH₂X)

~850-550 Medium-Strong C-Cl stretching

Note: The IR spectrum of a liquid film of 2-chlorooctane will show these characteristic peaks.

The C-Cl stretch is a key diagnostic band for alkyl halides.[1]

Table 4: Mass Spectrometry Data for 2-Chlorooctane

m/z Relative Intensity (%) Assignment

148/150 Low
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl)

112 Moderate [M - HCl]⁺

91 Moderate [C₇H₁₁]⁺

70 High [C₅H₁₀]⁺

57 High [C₄H₉]⁺ (Base Peak)

55 High [C₄H₇]⁺

43 High [C₃H₇]⁺

41 High [C₃H₅]⁺

Note: The mass spectrum of 2-chlorooctane will exhibit a characteristic M/M+2 isotope pattern

for chlorine-containing fragments in a roughly 3:1 ratio.[2][3] The fragmentation pattern is

dominated by the loss of HCl and the formation of stable carbocations.[2]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of (-)-2-chlorooctane.

Methodology:

Sample Preparation: A sample of (-)-2-chlorooctane (typically 5-25 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard pulse-acquire sequence is used.

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for

a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal-to-noise ratio.

A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically

required due to the low natural abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are

referenced to TMS.
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For Chiral Analysis (Enantiomeric Excess Determination): To distinguish between the

enantiomers, a chiral derivatizing agent or a chiral solvating agent can be used.[4] This creates

diastereomeric complexes that will have distinct NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of (-)-2-chlorooctane to identify its functional

groups.

Methodology:

Sample Preparation (Neat Liquid): As (-)-2-chlorooctane is a liquid at room temperature, the

simplest method is to run a neat sample. A drop of the liquid is placed between two salt

plates (e.g., NaCl or KBr) to create a thin film.

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed in the spectrometer's sample compartment.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (-)-2-chlorooctane.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

Sample Preparation: A dilute solution of (-)-2-chlorooctane is prepared in a volatile organic

solvent (e.g., dichloromethane or hexane).
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole

or time-of-flight analyzer).

Gas Chromatography:

Injector: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet,

which is heated to vaporize the sample.

Column: A capillary column suitable for separating non-polar compounds (e.g., a 5%

phenyl-methylpolysiloxane stationary phase) is used.

Oven Program: A temperature program is used to separate the components of the sample.

For example, the oven temperature could be held at 50°C for 2 minutes, then ramped up

to 250°C at a rate of 10°C/min.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry:

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is ionized, typically by electron impact (EI) at 70 eV.

Mass Analysis: The resulting ions are separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum shows the relative abundance of different

fragments plotted against their m/z values. The fragmentation pattern is then interpreted to

deduce the structure of the molecule.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chiral

compound like (-)-2-Chlorooctane.
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Caption: Workflow for the spectroscopic analysis of (-)-2-Chlorooctane.
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Caption: Relationship between molecular properties and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

2. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of
m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

3. chemguide.co.uk [chemguide.co.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12771515?utm_src=pdf-body-img
https://www.benchchem.com/product/b12771515?utm_src=pdf-custom-synthesis
https://orgchemboulder.com/Spectroscopy/irtutor/alkhalidesir.shtml
https://www.docbrown.info/page06/spectra/2-chlorobutane-ms.htm
https://www.docbrown.info/page06/spectra/2-chlorobutane-ms.htm
https://www.docbrown.info/page06/spectra/2-chlorobutane-ms.htm
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12771515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Data of (-)-2-Chlorooctane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12771515#2-chlorooctane-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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